N,N-Di(butan-2-yl)-5-phenylpentanamide

Description

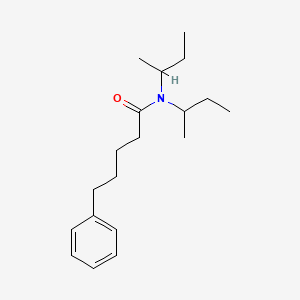

N,N-Di(butan-2-yl)-5-phenylpentanamide is a tertiary amide characterized by a pentanamide backbone substituted with a phenyl group at the fifth carbon and two branched butan-2-yl groups attached to the nitrogen atom.

Properties

CAS No. |

91424-81-6 |

|---|---|

Molecular Formula |

C19H31NO |

Molecular Weight |

289.5 g/mol |

IUPAC Name |

N,N-di(butan-2-yl)-5-phenylpentanamide |

InChI |

InChI=1S/C19H31NO/c1-5-16(3)20(17(4)6-2)19(21)15-11-10-14-18-12-8-7-9-13-18/h7-9,12-13,16-17H,5-6,10-11,14-15H2,1-4H3 |

InChI Key |

NSCGHTGBHFLLSP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)CCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di(butan-2-yl)-5-phenylpentanamide typically involves the reaction of 5-phenylpentanoic acid with butan-2-amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-Di(butan-2-yl)-5-phenylpentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl groups can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N,N-Di(butan-2-yl)-5-phenylpentanamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Di(butan-2-yl)-5-phenylpentanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogs and Key Differences

N,N-Di(butan-2-yl)-2-methyl-3-phenylpropanamide

- Structure : Shorter carbon chain (propanamide vs. pentanamide) with a methyl group at position 2 and phenyl at position 3.

- Implications : The shorter backbone reduces molecular flexibility, while the methyl group increases steric hindrance near the amide bond. The phenyl group’s proximity to the carbonyl may enhance resonance stabilization compared to the 5-phenyl substitution in the target compound .

Butanamide Derivatives with Azo/Nitrophenyl Groups (e.g., N-[2-[(2,6-Dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]butanamide)

- Structure: Contains an azo linkage (-N=N-), nitrophenyl, and diethylamino substituents.

- Implications: The electron-withdrawing nitro and cyano groups increase polarity and reactivity, making this compound suitable for dye or sensor applications. This contrasts with the hydrophobic, sterically hindered profile of N,N-Di(butan-2-yl)-5-phenylpentanamide .

(2S/R)-Butan-2-yl Esters (e.g., EFETOV-S-S-5)

- Structure: Esters with (Z)-dodec-5-enoate chains and chiral butan-2-yl groups.

- Implications : The ester functional group is more hydrolytically labile than amides. The chiral centers and unsaturated chains in these esters enable biological activity (e.g., insect attractants), suggesting that the target amide’s stereochemistry and substituent positions could similarly influence bioactivity .

Physicochemical Properties (Hypothetical Comparison)

| Property | This compound | N,N-Di(butan-2-yl)-2-methyl-3-phenylpropanamide | Azo/Nitrophenyl Butanamide | (2S)-Butan-2-yl Esters |

|---|---|---|---|---|

| Molecular Weight | ~290 g/mol (estimated) | ~250 g/mol | ~450 g/mol | ~300 g/mol |

| Functional Groups | Tertiary amide, phenyl | Tertiary amide, methyl, phenyl | Amide, azo, nitro, cyano | Ester, alkene |

| Hydrophobicity | High (branched alkyl, phenyl) | Moderate-High | Low-Moderate | Moderate |

| Stability | High (amide resistance to hydrolysis) | High | Moderate (azo degradation) | Low (ester hydrolysis) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.